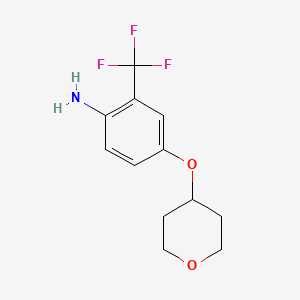
3-(2-Aminophenoxy)propanenitrile
Descripción general
Descripción
3-(2-Aminophenoxy)propanenitrile is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an aminophenoxy group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenoxy)propanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-aminophenol with 3-chloropropanenitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the reaction of 2-aminophenol with acrylonitrile in the presence of a catalyst such as sodium ethoxide. This reaction proceeds via a Michael addition mechanism, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvent, temperature, and catalyst can significantly impact the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminophenoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(2-Aminophenoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminophenoxy)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and other non-covalent interactions with active sites, modulating the activity of the target molecules. The nitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminophenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Aminophenol: Lacks the propanenitrile backbone but shares the aminophenoxy moiety.
3-(2-Nitrophenoxy)propanenitrile: Contains a nitro group instead of an amino group.
Uniqueness
3-(2-Aminophenoxy)propanenitrile is unique due to the presence of both an aminophenoxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
IUPAC Name |
3-(2-aminophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPZUMPWLAYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)
![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)

![4-bromo-1-[4-(chloromethyl)phenyl]pyrazole](/img/structure/B1444921.png)




![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)

